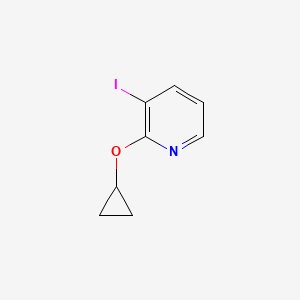
2-Cyclopropoxy-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO It is characterized by the presence of a cyclopropoxy group attached to the second carbon and an iodine atom attached to the third carbon of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For instance, 2-chloropyridine or 2-bromopyridine can be used as starting materials, and iodotrimethylsilane can serve as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with iodine under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyridine N-oxides or reduced pyridines.
Scientific Research Applications
2-Cyclopropoxy-3-iodopyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
3-Iodopyridine: Iodine is attached to the third carbon, similar to 2-Cyclopropoxy-3-iodopyridine, but without the cyclopropoxy group.
4-Iodopyridine: Iodine is attached to the fourth carbon, differing in position from this compound.
Uniqueness: this compound is unique due to the presence of both the cyclopropoxy group and the iodine atom, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
RUOAAFXZNZUYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


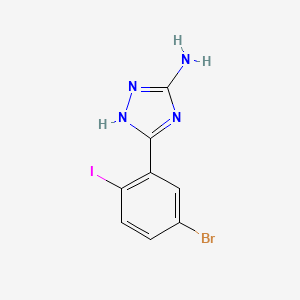
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)


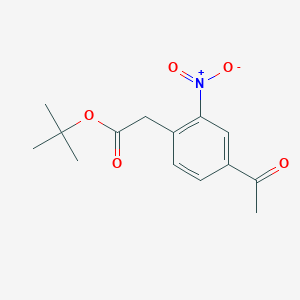
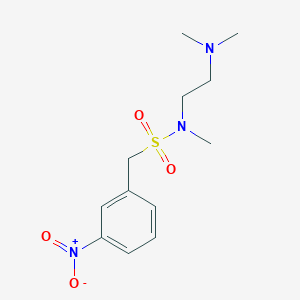
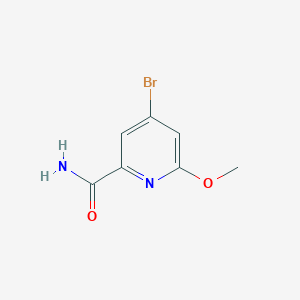
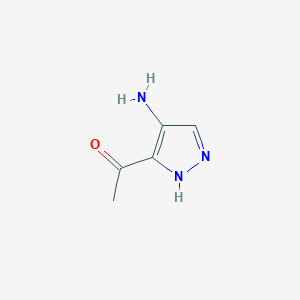
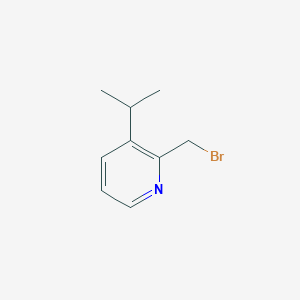
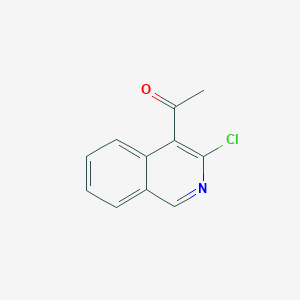
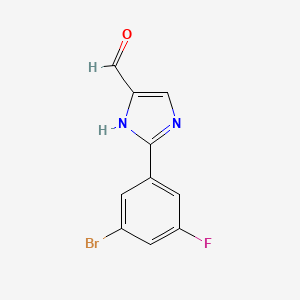
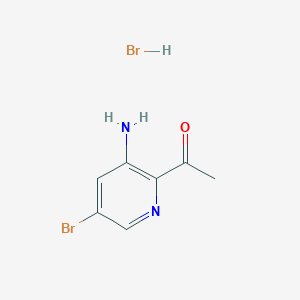
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

